Cas no 523980-92-9 (1-(2,4,5-trimethylphenyl)methylpiperazine)
1-(2,4,5-trimethylphenyl)methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4,5-trimethylphenyl)methylpiperazine
- 1-(2,4,5-Trimethyl-benzyl)-piperazine
- BB 0249444
- EN300-1839025
- 1-[(2,4,5-trimethylphenyl)methyl]piperazine
- 523980-92-9
-
- Inchi: 1S/C14H22N2/c1-11-8-13(3)14(9-12(11)2)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
- InChI Key: FXTJJUDYWNUSGJ-UHFFFAOYSA-N
- SMILES: N1(CC2C=C(C)C(C)=CC=2C)CCNCC1
Computed Properties
- Exact Mass: 218.178298710g/mol
- Monoisotopic Mass: 218.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 15.3Ų
1-(2,4,5-trimethylphenyl)methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839025-1g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 1g |
$485.0 | 2023-09-19 | ||
| Enamine | EN300-1839025-5g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 5g |
$1406.0 | 2023-09-19 | ||
| Enamine | EN300-1839025-10g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 10g |
$2085.0 | 2023-09-19 | ||
| Enamine | EN300-1839025-0.05g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 0.05g |
$407.0 | 2023-09-19 | ||
| Enamine | EN300-1839025-0.1g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 0.1g |
$427.0 | 2023-09-19 | ||
| Enamine | EN300-1839025-0.25g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 0.25g |
$447.0 | 2023-09-19 | ||
| Enamine | EN300-1839025-0.5g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 0.5g |
$465.0 | 2023-09-19 | ||
| Enamine | EN300-1839025-1.0g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 1g |
$728.0 | 2023-05-25 | ||
| Enamine | EN300-1839025-2.5g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 2.5g |
$949.0 | 2023-09-19 | ||
| Enamine | EN300-1839025-5.0g |
1-[(2,4,5-trimethylphenyl)methyl]piperazine |
523980-92-9 | 5g |
$2110.0 | 2023-05-25 |
1-(2,4,5-trimethylphenyl)methylpiperazine Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1-(2,4,5-trimethylphenyl)methylpiperazine
Comprehensive Overview of 1-(2,4,5-Trimethylphenyl)methylpiperazine (CAS No. 523980-92-9): Properties, Applications, and Research Insights
1-(2,4,5-Trimethylphenyl)methylpiperazine, identified by its CAS number 523980-92-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperazine derivative features a unique structural framework, combining a trimethylphenyl group with a methylpiperazine moiety, which contributes to its distinct physicochemical properties. Researchers and industry professionals often explore its potential as a building block in drug discovery, particularly for targeting neurological and metabolic pathways. Its molecular formula, C14H22N2, and precise synthesis methods make it a subject of interest in high-throughput screening and medicinal chemistry applications.
In recent years, the demand for piperazine-based compounds like 1-(2,4,5-Trimethylphenyl)methylpiperazine has surged due to their versatility in designing small-molecule therapeutics. A trending topic in scientific forums revolves around its potential role in modulating G-protein-coupled receptors (GPCRs), a hot area in drug development. Users frequently search for terms such as "piperazine derivatives in CNS drugs" or "CAS 523980-92-9 solubility," reflecting the compound's relevance in central nervous system (CNS) research. Its lipophilicity and bioavailability parameters are also widely discussed, as these factors critically influence its applicability in formulation science.
The synthesis of 1-(2,4,5-Trimethylphenyl)methylpiperazine typically involves multi-step organic reactions, including alkylation and reductive amination processes. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to verify its purity and structural integrity. Given the rise of green chemistry initiatives, researchers are increasingly investigating solvent-free or catalytic methods to produce this compound sustainably. Searches for "eco-friendly synthesis of piperazine derivatives" highlight this shift toward environmentally conscious practices.
Beyond pharmaceuticals, 1-(2,4,5-Trimethylphenyl)methylpiperazine finds niche applications in material science, particularly in the development of advanced polymers and ligands for catalysis. Its aromatic and heterocyclic components make it a candidate for designing metal-organic frameworks (MOFs), a trending topic in nanotechnology circles. Users often query "piperazine MOF applications" or "CAS 523980-92-9 thermal stability," underscoring its interdisciplinary appeal. The compound's thermal degradation profile and compatibility with industrial solvents are key considerations for these applications.
Regulatory and safety profiles of 1-(2,4,5-Trimethylphenyl)methylpiperazine are frequently scrutinized, with databases like PubChem and Reaxys providing essential data on its toxicity thresholds and handling precautions. While not classified as hazardous under standard guidelines, proper laboratory protocols must be followed. Recent discussions in research communities emphasize the need for structure-activity relationship (SAR) studies to optimize its efficacy and minimize off-target effects. Queries such as "SAR of trimethylphenyl piperazines" reflect this focus.
In conclusion, 1-(2,4,5-Trimethylphenyl)methylpiperazine (CAS 523980-92-9) represents a compelling case study in the intersection of organic chemistry, pharmacology, and materials engineering. Its multifaceted applications and ongoing research into its mechanistic pathways ensure its continued relevance in scientific literature. For those exploring innovative chemical entities or drug design strategies, this compound offers a rich avenue for investigation and development.
523980-92-9 (1-(2,4,5-trimethylphenyl)methylpiperazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)